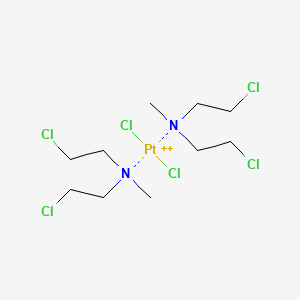
2-chloro-N-(2-chloroethyl)-N-methylethanamine;dichloroplatinum(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-chloroethyl)-N-methylethanamine;dichloroplatinum(2+) is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various applications, particularly in the field of medicine as chemotherapeutic agents .
Vorbereitungsmethoden
The synthesis of 2-chloro-N-(2-chloroethyl)-N-methylethanamine typically involves the reaction of ethanolamine with thionyl chloride to produce 2-chloroethylamine hydrochloride. This intermediate is then reacted with methylamine to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-chloro-N-(2-chloroethyl)-N-methylethanamine undergoes various chemical reactions, primarily involving nucleophilic substitution due to the presence of the chloroethyl groups. Common reagents used in these reactions include nucleophiles such as thiourea and thiosulfate . The major products formed from these reactions are typically disubstituted derivatives, such as N-2-chloroethyl-N-methylaziridinium ion .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology and medicine, it is utilized as a chemotherapeutic agent due to its ability to alkylate DNA, thereby inhibiting cell division and growth . Additionally, it has applications in the study of genotoxic impurities in drug substances .
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-methylethanamine involves the formation of highly reactive aziridinium ions, which can alkylate DNA at the N7 position of guanine . This alkylation leads to cross-linking of DNA strands, preventing their replication and ultimately causing cell death. The primary molecular targets are the DNA bases, and the pathways involved include the inhibition of DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-(2-chloroethyl)-N-methylethanamine is similar to other nitrogen mustards such as mechlorethamine and trichlormethine . it is unique in its specific alkylating properties and the types of DNA cross-links it forms. Similar compounds include 2-chloro-N,N-diethylethylamine and HN3 (trichlormethine) .
Eigenschaften
CAS-Nummer |
63544-15-0 |
|---|---|
Molekularformel |
C10H22Cl6N2Pt+2 |
Molekulargewicht |
578.1 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-methylethanamine;dichloroplatinum(2+) |
InChI |
InChI=1S/2C5H11Cl2N.2ClH.Pt/c2*1-8(4-2-6)5-3-7;;;/h2*2-5H2,1H3;2*1H;/q;;;;+4/p-2 |
InChI-Schlüssel |
XTKKUCKYICDTDB-UHFFFAOYSA-L |
Kanonische SMILES |
CN(CCCl)CCCl.CN(CCCl)CCCl.Cl[Pt+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
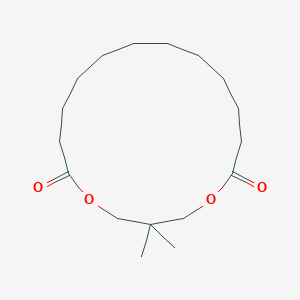

![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)

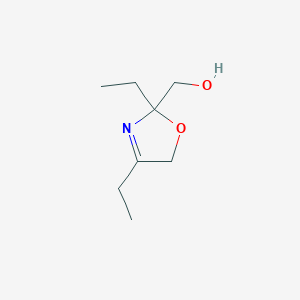


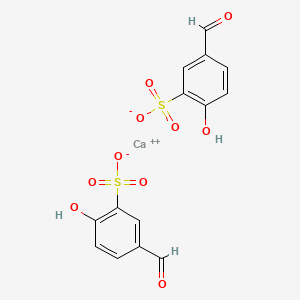
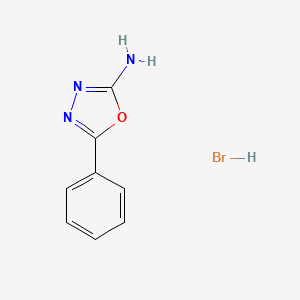

![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)

